1-(5-Methylisoxazol-3-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring attached to a carbaldehyde group and a 5-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate oxazole derivative followed by formylation. One common method involves the reaction of 5-methyl-1,2-oxazole with a cyclopropane precursor under controlled conditions to form the desired cyclopropane ring. Subsequent formylation introduces the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carbaldehyde
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol
Uniqueness: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an oxazole moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C8H9NO2 |
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Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4-5H,2-3H2,1H3 |
InChI Key |
YGBJUWSLUZYUER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2(CC2)C=O |
Origin of Product |
United States |
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